2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride
Overview
Description
Scientific Research Applications
Piperidine Alkaloids and their Importance in Medicinal Chemistry
Piperidine alkaloids, a class of compounds to which 2-Ethyl-1-(2-pyrrolidinylmethyl)piperidine dihydrochloride likely belongs, are well-known for their diverse pharmacological properties. These compounds have been extensively studied for their therapeutic potential in treating a variety of conditions. For instance, piperidine derivatives have been identified for their roles in inhibiting dipeptidyl peptidase IV, an enzyme involved in glucose metabolism, highlighting their significance in diabetes research (Mendieta, Tarragó, & Giralt, 2011). Additionally, the chemistry and pharmacology of piperidine alkaloids, particularly from the Pinus genus, have been reviewed, emphasizing their medicinal importance and suggesting areas for further research (Singh et al., 2021).
Research on Similar Compounds
Although specific studies on "this compound" were not found, research on similar compounds provides a glimpse into the potential scientific applications of such chemicals. For example, the study of 1-Methylcyclopropene highlights its utility in understanding ethylene's role in plants, demonstrating how structural analogs of piperidine derivatives can have significant implications in agricultural and biological research (Blankenship & Dole, 2003).
Properties
IUPAC Name |
2-ethyl-1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2.2ClH/c1-2-12-7-3-4-9-14(12)10-11-6-5-8-13-11;;/h11-13H,2-10H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXRGNJFYMASTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2CCCN2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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